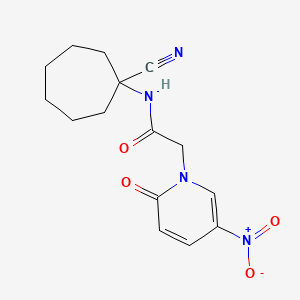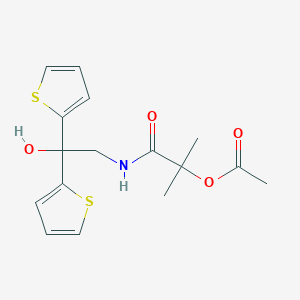![molecular formula C12H15ClFNO2 B2424594 1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride CAS No. 1831751-97-3](/img/structure/B2424594.png)
1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a 4-fluorophenyl group and a carboxylic acid group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives, including “this compound”, can participate in various chemical reactions . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed . The different stereoisomers and spatial orientation of substituents can lead to different biological profiles of drug candidates .Scientific Research Applications
Aurora Kinase Inhibition in Cancer Treatment
1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride has been linked to the inhibition of Aurora A kinase, which is a promising target for cancer therapeutics. An example of this application is found in a study that discusses the inhibition potential of various compounds related to this chemical structure, suggesting its potential utility in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Influenza Neuraminidase Inhibition
Research has also explored the use of this compound in the context of influenza treatment. One such study describes the discovery of potent inhibitors of influenza neuraminidase, where derivatives of this compound exhibited significant inhibitory effects, indicating its potential application in antiviral therapies (G. T. Wang et al., 2001).
Contribution to Chemical Synthesis and Drug Development
This compound has been utilized in the synthesis of various biologically active compounds. For instance, its derivatives have been used as intermediates in the synthesis of anticancer drugs, highlighting its importance in the development of new pharmaceutical agents (Jianqing Zhang et al., 2019).
Chemokine Receptor Antagonism
In the field of immunology and inflammation, derivatives of this compound have been investigated as antagonists of the CC chemokine receptor 1 (CCR1). This receptor is involved in various inflammatory diseases, and inhibiting it could provide therapeutic benefits in conditions like rheumatoid arthritis (B. Latli et al., 2018).
Exploration in Non-Linear Optics
The compound and its derivatives have been studied for their role in non-linear optics. Such studies focus on the electronic properties of the molecule, which are crucial for applications in optical and electronic devices (P. Murthy et al., 2017).
Future Directions
The future directions in the research of pyrrolidine derivatives, including “1-[(4-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride”, involve the design and development of new pyrrolidine compounds with different biological profiles . The exploration of different synthetic strategies and the investigation of the influence of steric factors on biological activity are areas of ongoing research .
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used in medicinal chemistry for the treatment of various human diseases . They have been associated with a range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a way that is influenced by the spatial orientation of its substituents and its binding mode to enantioselective proteins .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidine derivatives , it can be inferred that this compound may influence multiple biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Given the range of biological activities associated with pyrrolidine derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.
Action Environment
It is known that the physicochemical properties of a compound, including its stereochemistry and the spatial orientation of its substituents, can influence its biological activity .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16;/h1-4,10H,5-8H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAYIEGFXXMSST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2424516.png)

![Methyl 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride](/img/structure/B2424518.png)
![3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2424519.png)
![N-(2,5-dimethylphenyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2424521.png)


![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2424528.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-isopropylacetamide](/img/no-structure.png)
![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)
![N-[2-(2,6-dimethylphenoxy)ethyl]-3-methylbenzamide](/img/structure/B2424533.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-cyclopropyl-2-pyrrolidin-1-ylacetamide](/img/structure/B2424534.png)
